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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601 Get Quote

A Note on Nomenclature: Initial searches for "YM-430" yielded ambiguous results, with some

references to an older, less-documented compound. However, the vast majority of current

research and development activities, aligning with the detailed technical requirements of this

guide, point to TYRA-430. This document will, therefore, focus on TYRA-430, a novel inhibitor

developed by Tyra Biosciences.

Introduction
TYRA-430 is an investigational, orally administered, first-in-class, selective, and reversible

inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor

Receptor 3 (FGFR3). It was designed to address the challenges of treating solid tumors driven

by the Fibroblast Growth Factor 19 (FGF19)/FGFR4/FGFR3 signaling axis, particularly in

hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the

discovery and development history of TYRA-430, including its preclinical data, mechanism of

action, and the design of its initial clinical evaluation.

Discovery and Rationale
The development of TYRA-430 is rooted in the understanding of the FGF19/FGFR4 signaling

pathway's role in oncogenesis. Overexpression of FGF19 is observed in 20-30% of HCC

cases, where it acts as an oncogenic driver through its receptors, primarily FGFR4 and, as a

resistance mechanism, FGFR3. Previous therapeutic strategies focusing solely on selective

covalent FGFR4 inhibitors showed limited efficacy and low response rates in clinical trials. This
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was hypothesized to be due to redundant signaling through FGFR3, which can act as a bypass

mechanism.

Tyra Biosciences developed TYRA-430 with a dual-inhibitor strategy to overcome this

limitation. By simultaneously targeting both FGFR4 and FGFR3, TYRA-430 aims to provide a

more comprehensive blockade of the oncogenic signaling pathway. Furthermore, the reversible

nature of TYRA-430's binding is designed to be effective against known resistance mutations

that can emerge during treatment with covalent FGFR4 inhibitors, such as the Cys552 and

Val550 gatekeeper mutations in FGFR4.

Preclinical Development
TYRA-430 has undergone extensive preclinical evaluation in both in vitro and in vivo models to

establish its potency, selectivity, and anti-tumor activity.

In Vitro Studies
The in vitro potency of TYRA-430 was assessed in various HCC cell lines and engineered

Ba/F3 cells dependent on FGFR3 and FGFR4 signaling.

Data Presentation:

Cell Line Target Key Findings

Ba/F3 (Wild-type FGFR3 and

FGFR4)
FGFR3, FGFR4 Potent inhibition of cell viability.

Ba/F3 (FGFR4 Cys552 and

Val550 mutations)
Mutant FGFR4

Potent activity against known

resistance mutations.

Hep3B, HuH-7, JHH-7 (HCC

cell lines)
FGFR3, FGFR4

Superior potency compared to

sorafenib, lenvatinib,

fisogatinib (BLU-554), and

roblitinib (FGF401).[1]
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Cell Viability Assay: The in vitro potency of TYRA-430 was determined by measuring cell

viability using the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.[1] While specific

details on drug concentrations and incubation times are not publicly available, this assay

typically involves treating cells with a serial dilution of the compound for a set period (e.g., 72

hours) before measuring ATP levels as an indicator of cell viability.

In Vivo Studies
The anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models of human

cancers.

Data Presentation:

Xenograft
Model

Cancer Type Comparator(s)
TYRA-430
Tumor Growth
Inhibition (TGI)

Comparator
TGI

HuH-7
Hepatocellular

Carcinoma

Lenvatinib,

FGF401
96%

75%

(Lenvatinib),

86% (FGF401)[1]

[2]

GA180
Gastric Cancer

(FGF19-driven)
Roblitinib 93% 56%[1]

Experimental Protocols:

Human Xenograft Models: The in vivo efficacy of TYRA-430 was evaluated in human

xenograft models.[1] For the HuH-7 model, nu/nu mice were likely implanted with HuH-7

HCC cells.[1] Similarly, the GA180 patient-derived xenograft (PDX) model was used to

assess efficacy in an FGF19-driven gastric cancer.[1] While the exact dosing regimen for

TYRA-430 is not detailed in the available literature, it was administered orally on a daily

basis in the subsequent clinical trial.[3] Tumor growth was monitored over time, and the

percentage of tumor growth inhibition (TGI) was calculated as the primary endpoint.

Mechanism of Action and Signaling Pathway
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TYRA-430 exerts its anti-tumor effect by inhibiting the FGF19/FGFR4/FGFR3 signaling

pathway. In FGF19-driven cancers, the binding of FGF19 to the FGFR4/β-Klotho complex on

the cell surface leads to receptor dimerization and autophosphorylation of the intracellular

kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK and

PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. TYRA-430

competitively binds to the ATP-binding pocket of FGFR4 and FGFR3, preventing their

phosphorylation and subsequent activation of these downstream pathways.
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Caption: TYRA-430 inhibits the FGF19/FGFR4/3 signaling pathway.

Clinical Development
Based on its promising preclinical profile, TYRA-430 has advanced into clinical development.

Phase 1 Clinical Trial (SURF431)
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TYRA-430 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human

clinical trial (NCT06915753), designated SURF431.[3]

Title: Safety and Preliminary Anti-Tumor Activity of TYRA-430 in Advanced Hepatocellular

Carcinoma and Other Solid Tumors With Activating FGF/FGFR Pathway Aberrations.[3]

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics

(PD), and preliminary anti-tumor activity of TYRA-430.[3]

Patient Population: Patients with locally advanced/metastatic HCC and other advanced solid

tumors with FGF/FGFR pathway aberrations who have previously received standard of care.

[3]

Study Design: The trial consists of a dose-escalation phase (Part A) to determine the

maximum tolerated dose and a dose-expansion phase (Part B) to further evaluate safety and

efficacy in specific patient cohorts.[3]

Intervention: Oral TYRA-430 administered daily.[3]
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Caption: Workflow of the SURF431 Phase 1 Clinical Trial.

Future Directions
The ongoing SURF431 trial will provide crucial data on the safety and preliminary efficacy of

TYRA-430 in its target patient populations. The results of this study will inform the future

development of TYRA-430, including potential pivotal trials and expansion into other

FGF/FGFR-driven malignancies. The dual inhibition of FGFR4 and FGFR3 represents a

promising strategy to overcome the limitations of previous FGFR-targeted therapies, and

TYRA-430 has the potential to become a valuable new treatment option for patients with these

difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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